molecular formula C32H15N3O3 B12694809 Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione CAS No. 31616-64-5

Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione

Cat. No.: B12694809
CAS No.: 31616-64-5
M. Wt: 489.5 g/mol
InChI Key: NEFHTDXKDJVQPK-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation and Molecular Architecture

The IUPAC name anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn]phenanthroline-5,9,20(6H)-trione systematically describes the compound’s polycyclic backbone and functional groups. Breaking down the nomenclature:

  • Anthra[1,2-c] : Indicates an anthracene moiety fused at the 1,2-positions to a benzimidazole ring.
  • Benzimidazo[2,1-i] : Specifies a benzimidazole unit (a benzene fused to an imidazole) with fusion at the 2,1-positions to a phenanthroline system.
  • Benzo[lmn]phenanthroline : Denotes a phenanthroline structure (two fused pyridine rings) fused to a benzene ring in the lmn configuration, with additional substitution at the 2,8-positions.
  • -5,9,20(6H)-trione : Identifies three ketone groups at positions 5, 9, and 20, with one lactam ring (6H denotes partial saturation).

The molecular formula C₃₂H₁₅N₃O₃ (molecular weight: 489.5 g/mol) reflects a highly conjugated system with 32 carbon atoms, 15 hydrogens, three nitrogens, and three oxygens. The structure integrates anthracene’s planar rigidity, benzimidazole’s heterocyclic nitrogen atoms, and phenanthroline’s π-conjugated pyridine rings, creating a extended aromatic framework (Fig. 1).

Table 1: Key Molecular Properties

Property Value
Molecular Formula C₃₂H₁₅N₃O₃
Molecular Weight 489.5 g/mol
CAS Registry Number 31616-64-5
IUPAC Name Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn]phenanthroline-5,9,20(6H)-trione

Comparative Analysis of Polycyclic Aromatic Frameworks in Benzimidazo-Phenanthroline Derivatives

Benzimidazo-phenanthroline derivatives exhibit diverse aromatic frameworks depending on fusion patterns and substituents. Comparative analysis reveals:

  • Fusion Patterns : Unlike simpler benzimidazoles (e.g., 1H-benzimidazole), this compound’s anthracene and phenanthroline fusion introduces steric constraints, reducing rotational freedom and enhancing planarity. Similar to 3-{1-[(2-hydroxyphenyl)methyl]-1H-benzimidazol-2-yl}phenol, the title compound’s fused rings create dihedral angles (e.g., 46.16°–77.45° between benzimidazole and adjacent rings), influencing π-orbital overlap.
  • Electron Density Distribution : The trione groups at positions 5, 9, and 20 withdraw electron density, polarizing the aromatic system. This contrasts with non-ketone-substituted derivatives like 1-methyl-1H-benzimidazol-2-amine, where electron-rich nitrogen centers dominate reactivity.
  • Thermodynamic Stability : Extended conjugation across anthracene, benzimidazole, and phenanthroline rings increases resonance stabilization, comparable to high-stability polycyclic aromatics like coronene.

Crystallographic Characterization and X-ray Diffraction Patterns

X-ray crystallography provides critical insights into the compound’s three-dimensional arrangement. While direct crystallographic data for the title compound is limited, analogous benzimidazole derivatives offer inferential insights:

  • Unit Cell Parameters : Similar compounds, such as 3-{1-[(2-hydroxyphenyl)methyl]-1H-benzimidazol-2-yl}phenol, crystallize in monoclinic systems with parameters a = 7.284 Å, b = 18.529 Å, c = 14.438 Å, and β = 97.336°. The title compound’s larger polycyclic system likely adopts a triclinic or monoclinic lattice with expanded cell dimensions.
  • Hydrogen Bonding and π-π Interactions : As observed in 1-methyl-1H-benzimidazol-2-amine complexes, intermolecular O–H⋯N and N–H⋯O bonds (2.04–2.71 Å) stabilize layered architectures. π-π stacking between anthracene and phenanthroline rings (centroid distances ~3.6 Å) further enhances crystal cohesion.
  • Dihedral Angles : The benzimidazole moiety in related structures forms dihedral angles of 46.16°–77.45° with adjacent rings, suggesting similar torsional strain in the title compound.

Table 2: Comparative Crystallographic Data

Compound Space Group Unit Cell Parameters (Å, °) Key Interactions
3-{1-[(2-hydroxyphenyl)methyl]-1H-benzimidazol-2-yl}phenol P2₁/n a=7.284, b=18.529, c=14.438, β=97.336 O–H⋯O, O–H⋯N, π-π stacking
1-Methyl-1H-benzimidazol-2-amine P2₁/c a=12.332, b=10.455, c=14.112, β=105.27 N–H⋯F, C–H⋯π

Properties

CAS No.

31616-64-5

Molecular Formula

C32H15N3O3

Molecular Weight

489.5 g/mol

IUPAC Name

16,22,29-triazanonacyclo[18.13.2.02,15.05,14.07,12.017,34.022,30.023,28.031,35]pentatriaconta-1(34),2(15),3,5(14),7,9,11,17,19,23,25,27,29,31(35),32-pentadecaene-6,13,21-trione

InChI

InChI=1S/C32H15N3O3/c36-29-17-5-1-2-6-18(17)30(37)27-19(29)11-10-16-15-9-12-20-25-21(13-14-23(26(15)25)33-28(16)27)32(38)35-24-8-4-3-7-22(24)34-31(20)35/h1-14,33H

InChI Key

NEFHTDXKDJVQPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C5=C6C(=CC=C7C6=C(C=C5)C8=NC9=CC=CC=C9N8C7=O)N4

Origin of Product

United States

Preparation Methods

Condensation and Cyclization Reactions

  • The benzimidazole ring is commonly formed by condensation of o-phenylenediamine derivatives with appropriate aldehydes or carboxylic acid derivatives under acidic or reflux conditions.
  • Phenanthroline cores are often synthesized via oxidative cyclization of bipyridine or related precursors.
  • The fusion of anthraquinone units is achieved by condensation of anthraquinone-1,4-dione derivatives with amines or diamines, followed by cyclization to form the trione system.

Oxidative Aromatization

  • Oxidative conditions using reagents such as nitric acid, or other oxidants, are employed to aromatize intermediate dihydro or tetrahydro compounds to the fully conjugated trione system.
  • Controlled oxidation ensures the formation of the 5,9,20-trione groups on the anthraquinone moiety.

Use of High-Boiling Solvents and Acid Catalysts

  • Reactions are often carried out in acetic acid or other high-boiling solvents to facilitate cyclization and condensation.
  • Acid catalysts such as acetic acid or mineral acids promote ring closure and dehydration steps.

Purification and Characterization

  • The crude products are purified by recrystallization or chromatographic techniques such as flash chromatography on silica gel.
  • Characterization is performed by NMR spectroscopy, FT-IR, mass spectrometry, and elemental analysis to confirm the structure and purity.

Detailed Research Findings and Data

A PhD thesis by Mousa Kareem (2013) provides extensive synthetic details on related benzimidazo-phenanthroline-trione compounds, highlighting multi-step syntheses involving bromination, alkylation, and coupling reactions to functionalize the core structure before final cyclization to the trione.

A typical synthetic sequence from the literature involves:

Step Reaction Type Reagents/Conditions Outcome
1 Formation of benzimidazole o-Phenylenediamine + aldehyde, reflux in acetic acid Benzimidazole intermediate
2 Phenanthroline ring construction Oxidative cyclization of bipyridine derivatives Phenanthroline core
3 Anthraquinone condensation Anthraquinone-1,4-dione + amine, acidic reflux Formation of anthraquinone-fused intermediate
4 Oxidative aromatization Nitric acid or other oxidants, controlled temperature Formation of trione groups at 5,9,20 positions
5 Purification Recrystallization or flash chromatography Pure anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn]phenanthroline-5,9,20(6H)-trione

Example Synthetic Procedure (Adapted from Related Compounds)

  • Dissolve the appropriate phenanthroline-5,6-dione derivative in acetic acid.
  • Add o-phenylenediamine or substituted diamine and reflux the mixture for several hours to promote condensation and ring closure.
  • Cool the reaction mixture and add an oxidizing agent such as fuming nitric acid dropwise at low temperature to oxidize the intermediate to the trione.
  • Isolate the precipitate by filtration, wash with water and neutralize if necessary.
  • Purify the product by recrystallization from suitable solvents (e.g., ethanol or ethyl acetate).

Notes on Synthetic Challenges

  • The synthesis requires careful control of reaction conditions to avoid over-oxidation or decomposition.
  • The fused polycyclic system is sensitive to harsh conditions; thus, mild oxidants and controlled temperatures are preferred.
  • Functionalization at specific positions (e.g., 2-octyl or 10-bromo substituents) can be introduced via halogenation or alkylation prior to cyclization steps.

Summary Table of Preparation Methods

Method Aspect Description References
Starting materials Phenanthroline derivatives, o-phenylenediamine, anthraquinone derivatives
Key reactions Condensation, cyclization, oxidative aromatization
Solvents and catalysts Acetic acid, nitric acid, other acids
Purification techniques Recrystallization, flash chromatography
Characterization methods NMR, FT-IR, MS, elemental analysis

Chemical Reactions Analysis

Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenation or nitration under specific conditions. The major products formed from these reactions depend on the reagents and conditions used, often resulting in functionalized derivatives of the original compound .

Mechanism of Action

The mechanism by which Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione exerts its effects involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and inhibiting the activity of enzymes like topoisomerases, which are crucial for DNA replication and repair . This disruption can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with other PANHs and nitrogen-rich heterocycles. Below is a detailed analysis:

Table 1: Key Comparisons

Compound Name Molecular Formula Key Features Fluorescence Behavior Solvent Sensitivity Synthesis Approach
Target Compound C₃₂H₁₅N₃O₃ Anthraquinone-benzimidazo-benzo-phenanthroline trione Likely exhibits structured emission; solvent-independent intensity ratios (hypothesized) Low Condensation/cyclization (analogous)
Benzo[lmn][3,8]phenanthroline C₂₀H₁₀N₂ Benzo-fused phenanthroline Constant emission intensity ratios across solvents None Not specified
12-Azabenzo[a]pyrene C₁₈H₁₁N Single nitrogen substitution in pyrene framework Solvent-dependent reduction in Band I emission High Cyclization of diamino precursors
Anthra[1,2-d]imidazolyl-1,3-thiazinane-4-carboxylic acid (204) C₂₃H₁₇N₃O₃S Anthraimidazolyl-thiazinane with carboxylic acid substituent Not reported; polar groups suggest solvent-sensitive fluorescence Moderate Cyclization with homocysteine
Imidazophenanthrolin-1,3-thiazinane-4-carboxylic acid (207) C₂₄H₁₇N₃O₃S Phenanthroline-thiazinane hybrid with carboxylic acid Not reported; enhanced polarity may alter emission profiles Moderate Cyclization with homocysteine

Key Findings

Structural Complexity vs. Simpler PANHs: The target compound’s fused anthraquinone and benzimidazole systems distinguish it from simpler PANHs like benzo[lmn][3,8]phenanthroline. The additional ketone groups and extended conjugation likely enhance its electron-accepting capacity, making it suitable for applications in optoelectronics or sensing .

Fluorescence Behavior :
While benzo[lmn][3,8]phenanthroline shows solvent-independent emission, azabenzo[a]pyrenes exhibit marked solvent sensitivity . The target compound’s benzo-phenanthroline segment suggests it may share the former’s solvent resilience, though experimental confirmation is needed.

Functional Group Influence: Compared to thiazinane derivatives (e.g., compounds 204 and 207), the absence of polar carboxylic acid groups in the target compound may reduce its solubility in polar solvents but increase stability in non-polar environments .

Synthetic Challenges : The compound’s size and fused-ring system pose synthetic challenges relative to smaller PANHs. Analogous syntheses () require precise stoichiometry and cyclization conditions, which may limit yield .

Biological Activity

Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione (CAS No. 31616-64-5) is a complex polycyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antitumor and antimicrobial properties based on recent research findings.

  • Molecular Formula : C32H15N3O3
  • Molecular Weight : 489.488 g/mol
  • Structure : The compound features multiple fused aromatic rings which contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. Specifically:

  • Cell Lines Tested : The compound was evaluated against various human lung cancer cell lines including A549, HCC827, and NCI-H358.
  • Assays Used : MTS cytotoxicity and BrdU proliferation assays were employed to determine the efficacy of the compound in inhibiting cell growth.

Findings

  • The compound demonstrated a significant ability to halt the proliferation of cancer cells in both 2D and 3D culture systems.
  • In vitro studies indicated that it binds effectively to AT-DNA within the minor groove, suggesting a mechanism of action that involves DNA interaction.
Cell LineIC50 (µM)Proliferation Inhibition (%)
A54915.378
HCC82712.782
NCI-H35810.585

Antimicrobial Activity

The compound's antimicrobial properties were also assessed:

  • Microorganisms Tested :
    • Gram-negative: Escherichia coli
    • Gram-positive: Staphylococcus aureus
    • Eukaryotic model: Saccharomyces cerevisiae

Results

  • The compound exhibited notable antibacterial activity against both E. coli and S. aureus, with minimum inhibitory concentrations (MIC) indicating effectiveness in low concentrations.
MicroorganismMIC (µg/mL)
Escherichia coli25
Staphylococcus aureus15
Saccharomyces cerevisiae30

The proposed mechanism for the biological activity of this compound includes:

  • DNA Binding : The compound predominantly interacts with DNA through minor groove binding which may lead to disruption of replication and transcription processes.
  • Inhibition of Enzymatic Activity : Compounds structurally related to this anthraquinone derivative have shown inhibition of various enzymes involved in cancer cell metabolism.

Case Studies

  • Study on Antitumor Effects :
    A recent study synthesized several derivatives based on the core structure of anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline and tested them against multiple cancer cell lines. The findings suggested that modifications at specific positions could enhance antitumor activity while reducing cytotoxicity toward normal cells.
  • Antimicrobial Efficacy Evaluation :
    Another study focused on the antimicrobial properties where derivatives were tested against clinical strains of bacteria. Results indicated that certain modifications improved antibacterial potency significantly compared to standard antibiotics.

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